molecular formula C15H17NO2 B6590068 2-cyclopentyl-7-methoxyquinolin-3-ol CAS No. 2137662-93-0

2-cyclopentyl-7-methoxyquinolin-3-ol

Cat. No.: B6590068
CAS No.: 2137662-93-0
M. Wt: 243.3
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Description

2-Cyclopentyl-7-methoxyquinolin-3-ol is a quinoline derivative characterized by a cyclopentyl substituent at position 2, a methoxy group at position 7, and a hydroxyl group at position 3.

Properties

CAS No.

2137662-93-0

Molecular Formula

C15H17NO2

Molecular Weight

243.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-7-methoxyquinolin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-7-methoxyquinolin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can further enhance the compound’s biological and chemical properties.

Scientific Research Applications

2-Cyclopentyl-7-methoxyquinolin-3-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-7-methoxyquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications
2-Cyclopentyl-7-methoxyquinolin-3-ol C₁₅H₁₇NO₂ 243.3 2-Cyclopentyl, 7-OCH₃, 3-OH High lipophilicity; potential CNS activity
2-Chloro-7-methoxyquinoline-3-methanol C₁₁H₁₀ClNO₂ 223.5 2-Cl, 7-OCH₃, 3-CH₂OH Biochemical reagent; intermediate in synthesis
7-Methoxy-4-quinolinol C₁₀H₉NO₂ 175.2 7-OCH₃, 4-OH Antimicrobial studies; fluorescence probes
7-Methoxycoumarin-4-acetic acid C₁₂H₁₀O₅ 234.2 7-OCH₃, 4-CH₂COOH Anti-inflammatory; photochemical applications

Structural and Functional Analysis:

  • Position 2 Substituents: The cyclopentyl group in this compound increases steric bulk and lipophilicity compared to the chloro group in 2-chloro-7-methoxyquinoline-3-methanol. Chlorine (electron-withdrawing) vs. cyclopentyl (electron-neutral) alters electronic density, affecting reactivity and binding to biological targets .
  • Position 3 Functional Groups: The hydroxyl group in this compound facilitates hydrogen bonding, critical for target recognition. In contrast, the methanol group (-CH₂OH) in 2-chloro-7-methoxyquinoline-3-methanol offers flexibility but may reduce binding specificity .
  • Methoxy Group at Position 7 :

    • Common across all compounds, the 7-OCH₃ group enhances stability and modulates electron distribution, a feature exploited in antimalarial drugs like mefloquine .
  • Applications: 7-Methoxy-4-quinolinol demonstrates antimicrobial activity, attributed to the 4-OH group’s ability to disrupt microbial membranes . 2-Chloro-7-methoxyquinoline-3-methanol is primarily a biochemical reagent, indicating utility in synthetic chemistry .

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